![molecular formula C23H20F2N4OS B2637170 (6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone CAS No. 852133-89-2](/img/structure/B2637170.png)
(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H20F2N4OS and its molecular weight is 438.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
DNA Minor Groove Binders
Hoechst 33258, similar in structure to the compound , is known for its strong binding to the minor groove of double-stranded B-DNA, particularly at AT-rich sequences. Its derivatives are widely used in cell biology for various applications like chromosome and nuclear staining, flow cytometry, and analysis of plant chromosomes. Hoechst analogues also have applications as radioprotectors and topoisomerase inhibitors, making them a starting point for drug design and a model system to investigate DNA sequence recognition and binding (Issar & Kakkar, 2013).
Synthetic Approaches for Azolylthiazoles
The synthesis methods and biological applications of azolylthiazoles are diverse. The compound , with its azole and thiazole groups, may be synthesized and modified using methods similar to those reviewed, potentially leading to new applications in various fields (Ibrahim, 2011).
Lurasidone Analogues
Lurasidone, a benzisothiazole, second-generation antipsychotic drug, shares structural similarities with the compound , particularly the benzisothiazole and piperazine components. It has a distinctive pharmacodynamic profile and is used in the treatment of psychotic and major affective disorders (Pompili et al., 2018).
Pharmacophoric Groups in Antipsychotic Agents
Arylcycloalkylamines, including phenyl piperidines and piperazines, are essential pharmacophoric groups in several antipsychotic agents. Research indicates that the composite structure of arylalkyl moieties, similar to the compound , is responsible for selectivity and potency at D(2)-like receptors, which are crucial for the treatment of various psychiatric conditions (Sikazwe et al., 2009).
Fluorescent Chemosensors
Compounds based on 4-methyl-2,6-diformylphenol (DFP) have been used to develop chemosensors for detecting various analytes, showcasing high selectivity and sensitivity. The compound , with its structural complexity, may have potential in developing novel chemosensors for detecting specific molecules or ions (Roy, 2021).
Propiedades
IUPAC Name |
[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F2N4OS/c1-15-21(31-23-26-20(14-29(15)23)16-2-4-17(24)5-3-16)22(30)28-12-10-27(11-13-28)19-8-6-18(25)7-9-19/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQBKFOJQNEHLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
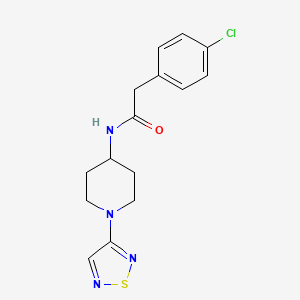
![3,5-Dichloro-2-methylpyrazolo[1,5-a]quinazoline](/img/structure/B2637088.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acrylamide](/img/structure/B2637089.png)
![N-[(1R)-1-(4-Methylsulfanylphenyl)ethyl]but-2-ynamide](/img/structure/B2637090.png)

![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B2637096.png)

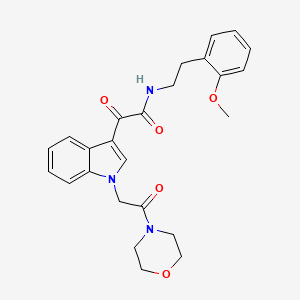
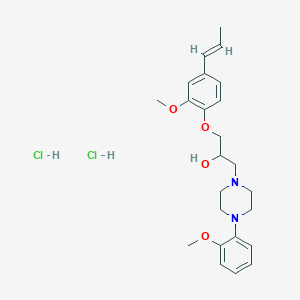
![3-benzyl-N-(4-(dimethylamino)phenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2637102.png)
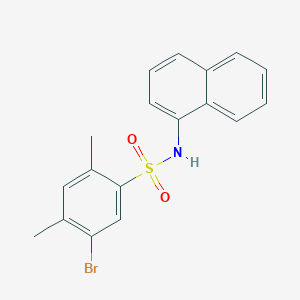
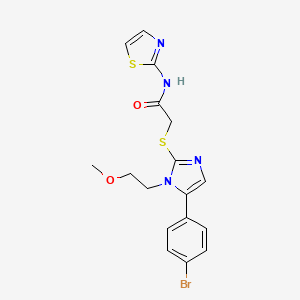
![2,5-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2637108.png)
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide](/img/structure/B2637109.png)
